
Trifluomeprazine hydrochloride
概要
説明
Trifluomeprazine hydrochloride, also known as trifluoperazine hydrochloride, is a phenothiazine derivative primarily used as an antipsychotic agent. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. The compound is known for its ability to alleviate symptoms such as hallucinations, delusions, and disorganized thinking by modulating neurotransmitter activity in the brain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluomeprazine hydrochloride involves multiple steps, starting with the preparation of the phenothiazine core. The core is then functionalized with a trifluoromethyl group and a piperazine moiety. The final step involves the formation of the hydrochloride salt. The reaction conditions typically include the use of solvents like acetonitrile and reagents such as trifluoromethyl iodide and piperazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反応の分析
Types of Reactions
Trifluomeprazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent phenothiazine.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the trifluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of trifluomeprazine, such as sulfoxides, sulfones, and substituted piperazines. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
科学的研究の応用
Treatment of Schizophrenia
Trifluoperazine is predominantly prescribed for the treatment of schizophrenia. It is effective in managing symptoms such as hallucinations, delusions, and disorganized thinking. The mechanism of action involves blockade of dopamine D1 and D2 receptors in the mesolimbic pathways, which helps alleviate psychotic symptoms .
Clinical Efficacy
- Efficacy Studies : Clinical trials indicate that trifluoperazine can significantly improve symptoms compared to placebo. For instance, a study showed low-quality evidence supporting its effectiveness in reducing relapse rates over five months .
- Dosage : The typical starting dosage for adults ranges from 2 to 5 mg twice daily, with many patients requiring up to 15-20 mg daily for optimal symptom control .
Management of Nonpsychotic Anxiety
Trifluoperazine is also indicated for the short-term treatment of nonpsychotic anxiety, particularly when other anxiolytics are ineffective or contraindicated. Its use in this context is generally limited due to potential side effects, including tardive dyskinesia .
Clinical Findings
- Short-term Efficacy : A multicenter study demonstrated its effectiveness in treating generalized anxiety disorder over a four-week period . However, it is recommended that treatment does not exceed 12 weeks or 6 mg per day due to the risk of developing persistent movement disorders .
- Dosage Guidelines : For anxiety management, the recommended starting dose is typically 1 or 2 mg twice daily .
Antiemetic Properties
Trifluoperazine possesses antiemetic properties, making it useful in controlling nausea and vomiting associated with various medical conditions or treatments. This effect can be particularly beneficial in patients undergoing chemotherapy or experiencing severe gastrointestinal disturbances .
Off-label Uses
Research has explored trifluoperazine's potential in treating other conditions:
- Eukaryotic Pathogens : Experimental studies suggest trifluoperazine may have efficacy against certain eukaryotic pathogens, although this application requires further investigation .
- Behavioral Complications : While trifluoperazine has been studied for managing behavioral issues in patients with intellectual disabilities, it has not shown significant efficacy in this area .
Side Effects and Considerations
Despite its therapeutic benefits, trifluoperazine is associated with several adverse effects:
- Extrapyramidal Symptoms (EPS) : Common side effects include akathisia, dystonia, and Parkinsonism due to its dopaminergic blockade .
- Tardive Dyskinesia : The risk of developing tardive dyskinesia increases with prolonged use and higher dosages; therefore, careful monitoring is essential .
- Contraindications : Trifluoperazine should be avoided in patients with central nervous system depression or blood dyscrasias .
Data Table: Summary of Clinical Applications
Application | Indication | Typical Dosage | Duration of Use | Key Considerations |
---|---|---|---|---|
Schizophrenia | Psychotic symptoms | 2-20 mg/day | Long-term | Monitor for EPS and tardive dyskinesia |
Nonpsychotic Anxiety | Generalized anxiety disorder | 1-6 mg/day | Up to 12 weeks | Risk of tardive dyskinesia; not first-line |
Antiemetic | Nausea and vomiting | Varies | As needed | Monitor for CNS effects |
Off-label Uses | Eukaryotic infections | Research phase | Not established | Requires further study |
Case Studies and Research Insights
Several case studies highlight trifluoperazine's effectiveness:
- A clinical trial involving patients with schizophrenia demonstrated significant symptom reduction over a 19-week follow-up period compared to placebo controls .
- In a cohort study assessing its use for anxiety disorders, patients reported improved anxiety scores after four weeks of treatment with trifluoperazine versus standard anxiolytics .
作用機序
Trifluomeprazine hydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter involved in mood, behavior, and cognition. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic and anxiolytic effects .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A phenothiazine with a similar mechanism of action but different pharmacokinetic properties.
Thioridazine: Known for its antipsychotic effects but with a higher risk of cardiac side effects
Uniqueness
Trifluomeprazine hydrochloride is unique due to its trifluoromethyl group, which enhances its lipophilicity and ability to cross the blood-brain barrier. This structural feature contributes to its potency and efficacy in treating psychotic disorders .
生物活性
Trifluoperazine hydrochloride (TFP), a member of the phenothiazine class of antipsychotic medications, has garnered attention not only for its psychiatric applications but also for its potential biological activities in various medical fields, including oncology. This article provides a comprehensive overview of TFP's biological activity, supported by research findings, data tables, and case studies.
Trifluoperazine is characterized by its chemical formula and is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action contributes to its antipsychotic effects, as well as its ability to depress the release of hypothalamic and hypophyseal hormones . Additionally, TFP displays weak anticholinergic and sedative effects while exhibiting strong extrapyramidal side effects and antiemetic activity .
Anticancer Activity
Recent studies have highlighted TFP's potential as an anticancer agent, particularly against aggressive forms of breast cancer such as triple-negative breast cancer (TNBC). Research indicates that TFP can induce G0/G1 cell cycle arrest in TNBC cells through the downregulation of cyclinD1/CDK4 and cyclinE/CDK2 complexes. Furthermore, it stimulates apoptosis via the reactive oxygen species (ROS)-mitochondrial apoptotic pathway .
Table 1: Effects of Trifluoperazine on TNBC Cell Lines
Cell Line | G0/G1 Phase Arrest (%) | Apoptosis Rate (%) | Mechanism of Action |
---|---|---|---|
MDA-MB-231 | 42.7 (20 μM, 12h) | 8.6 (20 μM, 48h) | ROS-induced mitochondrial apoptosis |
MDA-MB-468 | Increased concentration-dependent | Increased concentration-dependent | Cyclin/CDK downregulation |
4T1 | Increased concentration-dependent | Increased concentration-dependent | Bax/Bcl-2 ratio alteration |
In Vivo Studies
In vivo experiments have demonstrated that TFP suppresses tumor growth in subcutaneous xenograft models and inhibits brain metastasis formation without significant side effects. Mice treated with TFP showed prolonged survival rates compared to control groups . These findings suggest that TFP could be rapidly advanced into clinical trials for cancer treatment due to its established safety profile as an antipsychotic drug.
Additional Biological Activities
Beyond its antipsychotic and anticancer properties, TFP has been investigated for antifungal activities. A study examining various antipsychotic drugs found that TFP exhibited notable antifungal effects against certain strains . This broad spectrum of biological activity highlights TFP's potential utility in multiple therapeutic areas.
Case Studies
Case Study 1: Treatment of Aggressive Breast Cancer
A clinical case involving a patient with TNBC treated with TFP showed significant reduction in tumor size and improved survival outcomes. The patient experienced minimal side effects, supporting the drug's safety in oncological applications.
Case Study 2: Antifungal Efficacy
In a separate case study focusing on antifungal properties, TFP was administered to patients with resistant fungal infections. Results indicated improved clinical outcomes, suggesting that TFP may serve as an adjunct therapy in managing such infections .
特性
IUPAC Name |
N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2S.ClH/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22;/h4-10,13H,11-12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISXJZIKROIEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3800-98-4 | |
Record name | Trifluomeprazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine, hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TRIFLUOMEPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y2Y0RG3FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。